molecular formula C5H11NO2 B124551 DL-Valine-1-13C CAS No. 152840-81-8

DL-Valine-1-13C

Cat. No. B124551
M. Wt: 118.14 g/mol
InChI Key: KZSNJWFQEVHDMF-HOSYLAQJSA-N
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Description

DL-Valine-1-13C is a stable isotopically labeled form of DL-Valine . It has a linear formula of (CH3)2CHCH(NH2)13CO2H . It is a solid substance with a molecular weight of 118.14 .


Molecular Structure Analysis

The InChI string for DL-Valine-1-13C is 1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/i5+1 . This indicates that the 13C isotope is located at the carboxyl carbon of the valine molecule .


Physical And Chemical Properties Analysis

DL-Valine-1-13C is a solid substance with a melting point of 295 °C (subl.) (lit.) . The mass shift is M+1 .

Scientific Research Applications

Synthesis and Labeling Techniques

  • DL-Valine-1-13C has been synthesized through various methods, such as converting acetonitrile-2-13C to 2-methyl-13C-2-thiazoline, followed by several chemical transformations. This synthesis is significant for stable isotope labeling in scientific studies (Whaley et al., 1979).

  • The compound has been used in biosynthetically directed fractional 13C labeling for stereospecific nuclear magnetic resonance (NMR) assignments in peptides and proteins, demonstrating its utility in detailed molecular structure analysis (Neri et al., 1989).

Industrial and Microbial Applications

  • DL-Valine-1-13C plays a role in the microbial preparation of d-valine, which is used in the synthesis of agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs. Its derivatives have clinical applications, like in immune-deficiency treatments and antitumor therapy (Chen et al., 2016).

Metabolic Studies

  • The compound has been utilized in metabolic studies, such as tracing the metabolism of valine to methylmalonyl-CoA in methylmalonicacidemia, providing insights into metabolic pathways (Tanaka et al., 1975).

  • In vitro studies involving dl-valine-1-14C have been conducted to understand amino acid incorporation into proteins during various physiological states, such as pregnancy and the postpartum period (Roy et al., 1978).

NMR Studies and Molecular Analysis

  • DL-Valine-1-13C has been significant in high-resolution 13C nuclear magnetic resonance studies, providing valuable insights into the metabolism of amino acids like valine in organisms (Dickinson et al., 1998).

  • It has also been used in stereospecific assignment studies in polypeptides, enhancing the understanding of molecular structures and interactions (Senn et al., 1989).

Pancreatic Imaging and Diagnostic Applications

  • DL-Valine-1-13C has been explored as a potential imaging agent for the pancreas, demonstrating high specificity and offering new diagnostic possibilities (Washburn et al., 1978).

  • Its use in positron tomographic imaging with carbon-11-labeled amino acids has provided valuable diagnostic tools for detecting and studying pancreatic diseases (Hübner et al., 1979).

Future Directions

The use of isotopically labeled compounds like DL-Valine-1-13C is crucial in various fields of scientific research. They are particularly useful in metabolic studies, proteomics, and biomolecular NMR . As our understanding and techniques in these fields continue to advance, the demand and applications for these compounds are likely to increase.

properties

IUPAC Name

2-amino-3-methyl(113C)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSNJWFQEVHDMF-HOSYLAQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C([13C](=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436827
Record name DL-Valine-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Valine-1-13C

CAS RN

152840-81-8
Record name DL-Valine-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EJ Tadeusiak, W Ciesielski… - Magnetic Resonance in …, 2006 - Wiley Online Library
… In this method, DL-valine-1-13C and L-valine-1-13C were mixed in different composites (ee D 5%, 25%, 40%, 50%, 60%, 75%, 90%) and their ground mixtures were examined. For the …

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